molecular formula C20H30N2O3 B247322 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine

1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine

Cat. No. B247322
M. Wt: 346.5 g/mol
InChI Key: FFOXUMWZCBRROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine, also known as UMB24, is a piperidine-based compound that has gained significant interest in the scientific community due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. The binding of 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine to the sigma-1 receptor results in the inhibition of voltage-gated calcium channels, leading to a decrease in intracellular calcium levels. This, in turn, leads to the modulation of various cellular processes such as neurotransmitter release and ion channel activity.
Biochemical and Physiological Effects
1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death. 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to have analgesic effects and can reduce pain sensitivity in animal models. Additionally, 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have anti-inflammatory effects and can reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has several advantages for laboratory experiments. It has a high affinity for the sigma-1 receptor, making it a potent tool for studying the role of the sigma-1 receptor in various cellular processes. 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is also relatively easy to synthesize and can be purified through various methods.
However, there are also limitations to using 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine in laboratory experiments. One limitation is that it has a short half-life, which can make it difficult to study its long-term effects. Additionally, 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine. One potential direction is the development of 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine derivatives with improved pharmacological properties such as increased solubility and longer half-life. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine and its potential therapeutic applications in various neurological disorders.
Conclusion
1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine is a piperidine-based compound that has gained significant interest in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are limitations to using 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine in laboratory experiments, its potential therapeutic applications and future directions for research make it an intriguing compound for further study.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the reaction of 1-(2,4-dimethoxybenzyl)piperidine with piperidine-1-carboxylic acid chloride in the presence of a base catalyst. This reaction results in the formation of 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in modulating various cellular processes such as calcium signaling and neurotransmitter release. 1-(2,4-Dimethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have neuroprotective effects and has potential therapeutic applications for various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C20H30N2O3/c1-24-18-9-8-16(19(13-18)25-2)14-21-10-6-7-17(15-21)20(23)22-11-4-3-5-12-22/h8-9,13,17H,3-7,10-12,14-15H2,1-2H3

InChI Key

FFOXUMWZCBRROC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OC

Origin of Product

United States

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